3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered sulfur-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative and subsequent functionalization. One common approach is to start with thiophene-2-carboxylic acid, which undergoes esterification to introduce the ethoxy groups. The resulting ester is then subjected to amination to introduce the hydroxypropyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced forms of the compound with fewer oxygen atoms.
Substitution: : Derivatives with different functional groups replacing the ethoxy or hydroxy groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions. The exact mechanism would need to be determined through experimental studies, but it could involve binding to a receptor or inhibiting an enzyme.
Comparison with Similar Compounds
3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: : A simpler thiophene derivative without the ethoxy and hydroxy groups.
3,4,5-triethoxybenzamide: : A benzamide derivative without the thiophene ring.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide: : A benzamide derivative without the ethoxy groups.
These compounds differ in their functional groups and structural complexity, which can lead to variations in their chemical properties and biological activities. The presence of multiple functional groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-5-24-15-11-14(12-16(25-6-2)18(15)26-7-3)19(22)21-13-20(4,23)17-9-8-10-27-17/h8-12,23H,5-7,13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGDQEAGPOYFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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